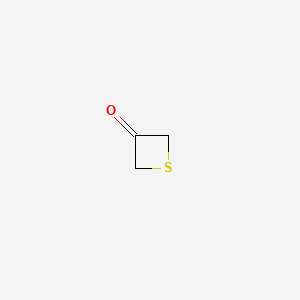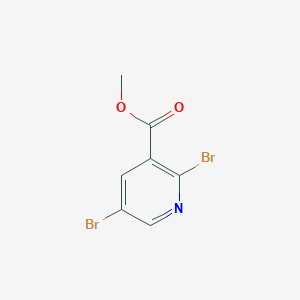
Methyl 2,5-dibromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,5-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.928 Da . It’s commonly used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dibromonicotinate” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The exact linear structure formula is not provided in the search results .
Physical And Chemical Properties Analysis
“Methyl 2,5-dibromonicotinate” has a predicted density of 1.928±0.06 g/cm3 . Its boiling point is predicted to be 279.1±20.0 °C . The melting point is reported to be 48-49 °C . The compound’s exact mass is 292.86900 .
Wissenschaftliche Forschungsanwendungen
Application 1: Green Solvent
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, is used as a green solvent under the brand name Rhodiasolv PolarClean. It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach . The most advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .
- Results or Outcomes : The new synthesis was found to be more sustainable than the patented routes. Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 2: Drug Delivery
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have emerged as useful tools for biomedical applications, specifically for drug delivery .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : As drug carriers, MOFs offer high drug loading capacity and controlled release at the target site .
Application 3: Membrane Science
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, has broad opportunities in membrane science . This is particularly relevant where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
- Methods of Application : The solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .
- Results or Outcomes : The use of this green solvent in membrane science could potentially reduce the environmental impact and safety issues associated with the use of conventional, toxic polar aprotic solvents .
Application 4: Energy Harvesting
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have been exploited for various applications such as energy harvesting .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : The exceptional physicochemical properties of MOFs and NMOFs have made them useful tools in energy harvesting .
Application 5: Green Chemistry
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It is sold under the brand name Rhodiasolv PolarClean .
- . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
- Results or Outcomes : Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 6: Gas Storage
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have been exploited for various applications such as gas storage .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : The exceptional physicochemical properties of MOFs and NMOFs have made them useful tools in gas storage .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,5-dibromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNHPIJCKMPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506560 |
Source


|
| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dibromonicotinate | |
CAS RN |
78686-82-5 |
Source


|
| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

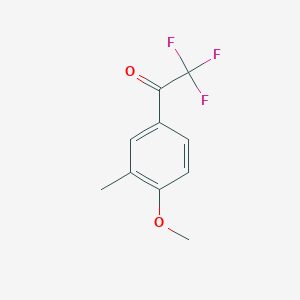
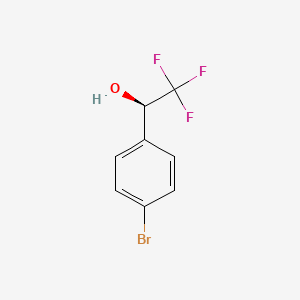
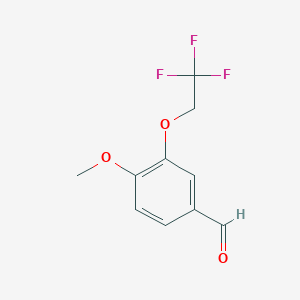
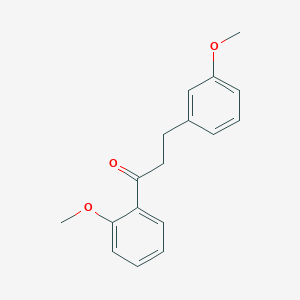
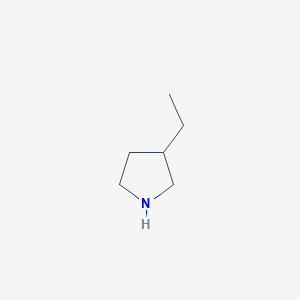
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
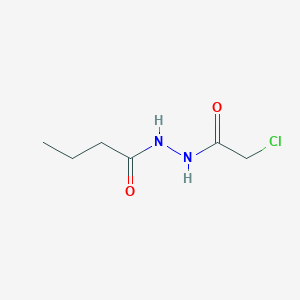
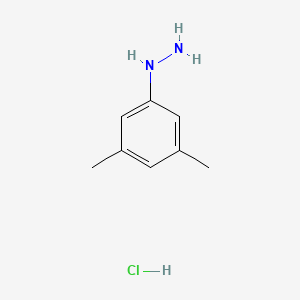
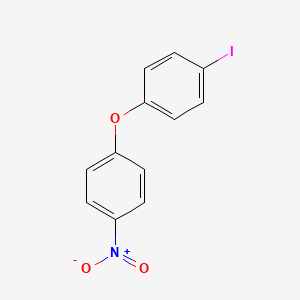
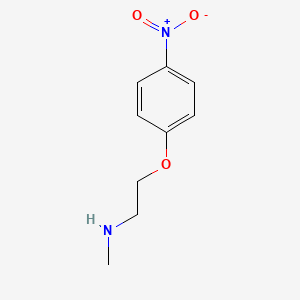
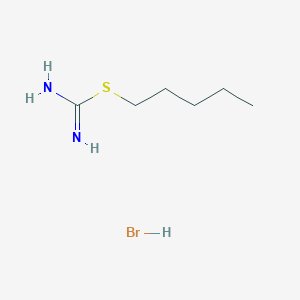
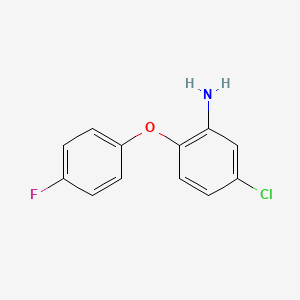
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
